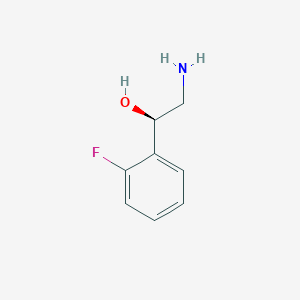

(1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol

Description

Significance of Chiral 1,2-Amino Alcohols as Advanced Building Blocks in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a privileged class of compounds, serving as indispensable building blocks and auxiliaries in the field of asymmetric synthesis. acs.org Their importance stems from the presence of two adjacent stereogenic centers bearing synthetically versatile amino and hydroxyl functionalities. This arrangement allows them to be utilized in a multitude of ways:

Chiral Ligands: They are frequently employed as ligands for metal-catalyzed asymmetric reactions. The chelation of the amino and hydroxyl groups to a metal center creates a rigid, well-defined chiral environment that can effectively control the stereochemical outcome of a reaction.

Chiral Auxiliaries: By temporarily attaching them to a prochiral substrate, they can direct the stereoselective formation of a new chiral center. The auxiliary can then be cleaved and recovered, having transferred its chirality to the target molecule.

Direct Synthetic Precursors: These molecules are often incorporated directly into the final structure of complex target molecules, particularly in the synthesis of pharmaceuticals and natural products. nih.govnih.gov The efficient synthesis of enantiomerically pure 1,2-amino alcohols is a significant challenge, and various methods, including catalytic asymmetric hydrogenation and transfer hydrogenation, have been developed to meet this demand. nih.gov

The vicinal amino and hydroxyl groups can be readily modified, providing access to a wide array of derivatives and further expanding their synthetic utility. Their prevalence in biologically active molecules underscores their significance in medicinal chemistry and drug discovery. rsc.org

| Application | Description | Example Reaction Types |

|---|---|---|

| Chiral Ligands | Form complexes with metals to create asymmetric catalysts. | Asymmetric hydrogenation, alkylation, epoxidation. |

| Chiral Auxiliaries | Temporarily attached to a substrate to direct a stereoselective reaction. | Aldol (B89426) additions, Diels-Alder reactions. |

| Synthetic Intermediates | Incorporated as a core structural unit in target molecules. | Synthesis of chiral drugs and natural products. |

Overview of Fluorinated Organic Compounds in Synthetic Methodology Development

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. researchgate.net Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological properties of a compound. researchgate.net

Strategic fluorination can lead to:

Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.

Increased Lipophilicity: This can improve a molecule's ability to cross cell membranes, enhancing bioavailability.

Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups.

Conformational Control: Fluorine can influence molecular conformation through steric and electronic effects, which can be crucial for binding to biological targets.

The development of synthetic methodologies to introduce fluorine into organic molecules is an active area of research. mdpi.com Fluorinated building blocks, like (1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol, are highly valuable as they provide a straightforward way to incorporate fluorine into complex targets without the need for often harsh fluorination reactions at later stages of a synthesis.

| Property | Effect of Fluorine | Consequence in Drug Design |

|---|---|---|

| Metabolic Stability | Blocks sites of oxidation | Increased drug half-life |

| Lipophilicity | Increases lipophilicity | Improved membrane permeability |

| Acidity/Basicity (pKa) | Lowers pKa of acids, raises pKa of bases | Altered binding and solubility |

| Conformation | Influences molecular shape via electronic/steric effects | Enhanced receptor binding affinity |

Stereochemical Considerations and Enantiomeric Purity in Chiral Molecule Research

Chirality is a fundamental concept in chemistry, referring to the "handedness" of a molecule. google.com Chiral molecules exist as enantiomers, which are non-superimposable mirror images. While enantiomers have identical physical properties in an achiral environment, they can exhibit vastly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. researchgate.net

The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the importance of stereochemistry in drug design. google.com Consequently, modern pharmaceutical development places a strong emphasis on the synthesis and evaluation of single-enantiomer drugs.

Enantiomeric purity , often expressed as enantiomeric excess (e.e.), is a measure of the predominance of one enantiomer in a mixture. Achieving high enantiomeric purity is a critical goal in asymmetric synthesis. Various analytical techniques, such as chiral chromatography, are used to determine the enantiomeric purity of a sample. The development of stereoselective synthetic methods that can produce compounds with high enantiomeric purity is a major focus of organic chemistry research.

Research Landscape and Challenges Pertaining to this compound

While the broader class of chiral 1,2-amino alcohols is well-studied, specific research focused solely on this compound is less prevalent in the literature compared to its 3-fluoro and 4-fluoro isomers. acs.org However, its structural features suggest a significant potential as a valuable building block. The presence of the fluorine atom at the ortho position of the phenyl ring introduces unique steric and electronic properties.

Synthetic Challenges: The synthesis of enantiomerically pure this compound presents several challenges. A common synthetic route to such compounds involves the asymmetric reduction of the corresponding α-amino ketone. acs.org The ortho-fluoro substituent can influence the efficiency and stereoselectivity of this reduction due to:

Steric Hindrance: The fluorine atom's proximity to the reaction center can sterically hinder the approach of the catalyst and reagents, potentially requiring tailored catalytic systems.

Electronic Effects: The electron-withdrawing nature of fluorine can affect the reactivity of the ketone.

Chelation Control: The fluorine atom could potentially coordinate with the metal center of a catalyst, altering the transition state geometry and influencing the stereochemical outcome.

Alternative strategies, such as the asymmetric aminohydroxylation of a corresponding styrene (B11656) or the ring-opening of a chiral epoxide, also face challenges related to regioselectivity and stereocontrol, which can be exacerbated by the ortho-fluoro substituent. A patent for a derivative, (1R)-1-(2-fluorophenyl)-2-[[(2R)-1-(2-methylphenyl)propan-2-yl]amino]ethanol, suggests industrial interest in this particular scaffold, likely necessitating robust and scalable synthetic routes.

Research Opportunities: The unique stereoelectronic profile of this compound makes it an attractive candidate for use as a chiral ligand or auxiliary in asymmetric catalysis. The ortho-fluoro group could enforce a specific conformation upon binding to a metal, potentially leading to higher levels of stereochemical induction compared to its isomers. Further research into the synthesis and application of this compound could unlock new possibilities in asymmetric synthesis and the development of novel, fluorinated molecules with desirable properties.

Structure

3D Structure

Properties

Molecular Formula |

C8H10FNO |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

(1R)-2-amino-1-(2-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1 |

InChI Key |

MFGOFGRYDNHJTA-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CN)O)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r 2 Amino 1 2 Fluorophenyl Ethan 1 Ol

General Strategies for the Construction of Chiral 1,2-Amino Alcohol Scaffolds

The synthesis of enantiomerically pure 1,2-amino alcohols remains a challenging task in organic synthesis. nih.gov A variety of powerful methods have been developed to address this challenge, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. These strategies are foundational for the targeted synthesis of (1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol.

Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds. figshare.comnumberanalytics.com The process typically involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. mdpi.com For the synthesis of 1,2-amino alcohols, this strategy can be applied to α-hydroxy ketones or, more directly, α-amino ketones.

The key precursor for the synthesis of this compound via this method would be 2-amino-1-(2-fluorophenyl)ethanone (B1317254). This intermediate can be subjected to asymmetric reduction, where the prochiral ketone is reduced to a chiral alcohol with high enantioselectivity. While direct reductive amination of an α-hydroxy aldehyde precursor is conceivable, the more common and controlled approach involves the asymmetric reduction of the pre-formed α-amino ketone.

A variety of reducing agents can be employed for reductive amination, with selectivity being a key consideration. chemrxiv.org Milder reducing agents are often preferred as they can selectively reduce the iminium ion in the presence of the starting carbonyl group. mdpi.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Features |

|---|---|---|

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective; tolerates a wide range of functional groups. chemrxiv.org |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective at slightly acidic pH; selectively reduces imines over ketones/aldehydes. mdpi.com |

| 2-Picoline Borane | Acetonitrile | Stable and efficient for reducing imines. researchgate.net |

For the synthesis of a chiral amino alcohol, the reduction step must be enantioselective. This is typically achieved using a chiral catalyst or a stoichiometric chiral reducing agent, transforming the achiral α-amino ketone into the desired single enantiomer of the 1,2-amino alcohol. Biocatalytic approaches using amine dehydrogenases (AmDHs) also represent a powerful method for the reductive amination of ketones to furnish chiral amines. frontiersin.org

The ring-opening of chiral epoxides with nitrogen nucleophiles is one of the most direct and reliable methods for synthesizing enantiopure 1,2-amino alcohols. koreascience.kr This strategy relies on two key steps: the asymmetric epoxidation of an alkene to form an optically pure epoxide, and the subsequent nucleophilic ring-opening of the epoxide.

For the synthesis of this compound, the required intermediate is (R)-2-(2-fluorophenyl)oxirane. This epoxide can be synthesized from 2-fluorostyrene (B1345600) using established asymmetric epoxidation methods, such as the Sharpless Asymmetric Epoxidation or Jacobsen-Katsuki epoxidation.

The second step involves the ring-opening of the epoxide. The reaction with a nitrogen nucleophile, such as sodium azide (B81097), typically proceeds via an Sₙ2 mechanism. This results in an inversion of configuration at the center of attack and high regioselectivity, with the nucleophile attacking the less sterically hindered carbon atom. In the case of styrene (B11656) oxide derivatives, the attack preferentially occurs at the benzylic position.

The reaction of (R)-2-(2-fluorophenyl)oxirane with sodium azide would yield (1R)-2-azido-1-(2-fluorophenyl)ethan-1-ol. The azide group can then be readily reduced to the primary amine, completing the synthesis of the target 1,2-amino alcohol. The use of azide as a nucleophile is often preferred over ammonia (B1221849) due to its higher nucleophilicity and the avoidance of side reactions like dialkylation.

Table 2: Common Reagents for Epoxide Ring-Opening and Subsequent Reduction

| Step | Reagent | Typical Conditions | Outcome |

|---|---|---|---|

| Ring-Opening | Sodium Azide (NaN₃) | Ethanol/Water, Reflux | Forms a β-azido alcohol with inversion of stereochemistry. koreascience.kr |

| Reduction | Hydrogen (H₂) with Palladium on Carbon (Pd/C) | Methanol, Room Temperature | Reduces the azide to a primary amine. |

| Reduction | Triphenylphosphine (B44618) (PPh₃) followed by water | THF (Staudinger Reaction) | Mild reduction of the azide to a primary amine. |

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones, including α-amino ketones. nih.gov This technique avoids the use of high-pressure hydrogen gas by employing a hydrogen donor, most commonly a mixture of formic acid and triethylamine (B128534) (HCOOH/TEA) or isopropanol (B130326). nih.govnumberanalytics.com The reaction is catalyzed by chiral transition metal complexes, typically based on ruthenium (Ru), rhodium (Rh), or iridium (Ir).

The application of ATH to 2-amino-1-(2-fluorophenyl)ethanone hydrochloride provides a direct and highly efficient route to this compound. The success of this method hinges on the selection of an appropriate chiral ligand for the metal catalyst, which dictates the stereochemical outcome of the reduction. Noyori-type catalysts, such as Ru(II)-complexes with N-tosylated diamine ligands (e.g., TsDPEN), are particularly effective for this transformation. nih.gov

This methodology has been successfully applied to a range of fluoro-substituted phenyl-containing amino ketones, affording the corresponding chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities (>99% ee). nih.gov

Table 3: Representative Catalytic Systems for Asymmetric Transfer Hydrogenation of Ketones

| Catalyst Precursor | Chiral Ligand | Hydrogen Donor | Typical Substrates |

|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/TEA | Aromatic Ketones, α-Amino Ketones |

| [RhCl₂(cod)]₂ | Chiral Amino Alcohols | Isopropanol | Aromatic Ketones |

Modern synthetic chemistry has seen the emergence of photoredox catalysis as a powerful tool for forming carbon-carbon bonds under mild conditions. One such application is the decarboxylative coupling of α-amino acids or their derivatives with carbonyl compounds to generate 1,2-amino alcohols. figshare.comnih.gov This approach offers a novel retrosynthetic disconnection for the target scaffold.

In a typical reaction, an N-protected glycine (B1666218) derivative is oxidized via a single-electron transfer (SET) process mediated by a photocatalyst under visible light irradiation. This generates a transient α-amino radical after decarboxylation. This radical species then adds to an aldehyde, such as 2-fluorobenzaldehyde, to form a new carbon-carbon bond. Subsequent reduction yields the 1,2-amino alcohol product.

This strategy allows for the direct coupling of readily available starting materials and can often be performed in environmentally benign solvents like water. The development of asymmetric variants of this radical-radical coupling process is an active area of research to control the stereochemistry of the newly formed chiral center.

The synthesis of 1,2-amino alcohols via a β-azido alcohol intermediate is a highly reliable and versatile two-step process. koreascience.kr The first step, as detailed in section 2.1.2, involves the synthesis of the azido (B1232118) alcohol, typically through the ring-opening of a chiral epoxide. For the target molecule, this intermediate is (1R)-2-azido-1-(2-fluorophenyl)ethan-1-ol.

The second step is the reduction of the azide functional group to a primary amine. This transformation is one of the most efficient and clean reactions in organic synthesis. Several methods are available, with catalytic hydrogenation being one of the most common.

Common Methods for Azide Reduction:

Catalytic Hydrogenation: This method involves treating the azido alcohol with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction is typically high-yielding and produces only nitrogen gas as a byproduct, making it a very clean process.

Staudinger Reaction: The azide is treated with a phosphine (B1218219), such as triphenylphosphine (PPh₃), to form a phosphazide (B1677712) intermediate, which is then hydrolyzed with water to yield the amine and triphenylphosphine oxide. This method is exceptionally mild and tolerates a wide variety of functional groups.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can effectively reduce azides to amines. However, their high reactivity can limit functional group compatibility.

Enantioselective and Diastereoselective Synthesis of this compound

The synthesis of this compound in an enantiomerically pure form is paramount for its potential applications. The general strategies discussed previously can be specifically tailored to achieve this goal with high fidelity. Two of the most effective and direct routes are highlighted below.

Route 1: Asymmetric Transfer Hydrogenation

This is arguably one of the most efficient methods for the enantioselective synthesis of the target compound.

Precursor Synthesis: The synthesis begins with the preparation of the α-amino ketone precursor, 2-amino-1-(2-fluorophenyl)ethanone hydrochloride. This can be synthesized from 2-fluoroacetophenone (B1329501) via α-bromination followed by nucleophilic substitution with an amine source (e.g., ammonia or hexamethylenetetramine followed by hydrolysis).

Asymmetric Reduction: The α-amino ketone hydrochloride is then subjected to ruthenium-catalyzed asymmetric transfer hydrogenation. Using a catalyst system generated from [RuCl₂(p-cymene)]₂ and the chiral ligand (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN), and a formic acid/triethylamine mixture as the hydrogen source, the ketone is reduced to the corresponding alcohol. This transformation proceeds with excellent enantioselectivity, yielding the desired this compound. The stereochemical outcome is directed by the chirality of the TsDPEN ligand.

Route 2: Epoxide Ring-Opening

This classic strategy provides excellent stereochemical control through a sequence of well-understood reactions.

Chiral Epoxide Synthesis: The synthesis starts with 2-fluorostyrene. Asymmetric epoxidation, for instance using a Sharpless or Jacobsen catalyst system, is employed to produce the chiral epoxide, (R)-2-(2-fluorophenyl)oxirane, with high enantiomeric excess.

Regioselective Ring-Opening: The purified (R)-epoxide is then treated with sodium azide in a protic solvent. The azide nucleophile attacks the benzylic carbon in an Sₙ2 fashion, leading to a complete inversion of stereochemistry at that center and yielding (1R)-2-azido-1-(2-fluorophenyl)ethan-1-ol.

Azide Reduction: The final step is the reduction of the azide group. Catalytic hydrogenation of the azido alcohol using H₂ over a Pd/C catalyst cleanly reduces the azide to the primary amine, affording the final product, this compound, without affecting the other functional groups or stereocenters.

Both routes provide reliable access to the target molecule with high enantiopurity, leveraging the power of modern asymmetric catalysis.

Chiral Auxiliaries in the Synthesis of Fluorinated Amino Alcohols

The use of chiral auxiliaries is a well-established strategy for stereocontrolled synthesis in organic chemistry. In the context of producing fluorinated amino alcohols like this compound, chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of key bond-forming reactions. After the desired stereocenter is set, the auxiliary is cleaved to yield the target molecule.

One prominent class of chiral auxiliaries employed in the synthesis of fluorinated amines and amino alcohols are sulfinyl groups. researchgate.netbioorganica.com.ua These sulfur-based auxiliaries can be attached to the nitrogen atom of an imine precursor. The chirality of the sulfinyl group effectively shields one face of the C=N double bond, leading to highly diastereoselective nucleophilic additions. researchgate.net For instance, the addition of organometallic reagents to N-sulfinylimines is a powerful method for establishing the stereocenters found in amino alcohols. The sulfinyl group can be readily cleaved under mild acidic conditions to reveal the free amine. mdpi.com

Another versatile class of chiral auxiliaries are oxazolidinones derived from readily available chiral α-amino acids. nih.gov These auxiliaries can be acylated and then subjected to various transformations. The bulky substituent on the oxazolidinone ring effectively controls the approach of reagents, leading to high levels of diastereoselectivity in reactions such as alkylations and aldol (B89426) additions. While the direct synthesis of this compound using this specific auxiliary is not detailed in the provided search results, the principle is broadly applicable to the synthesis of chiral amino alcohols.

The general approach using a chiral auxiliary can be summarized in the following table:

| Step | Description | Key Considerations |

| 1. Attachment | The chiral auxiliary is covalently bonded to a prochiral substrate. | High yield, no racemization of the auxiliary. |

| 2. Diastereoselective Reaction | A new stereocenter is created under the influence of the chiral auxiliary. | High diastereoselectivity, predictable stereochemical outcome. |

| 3. Cleavage | The chiral auxiliary is removed from the product. | Mild conditions, high yield, recovery of the auxiliary is desirable. |

Chiral Catalysis in Asymmetric Transformations

Chiral catalysis offers a more atom-economical and elegant approach to asymmetric synthesis compared to the use of stoichiometric chiral auxiliaries. In this methodology, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation for Chiral 1,2-Amino Alcohols

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of chiral 1,2-amino alcohols. acs.orgnih.gov This reaction typically involves the reduction of a prochiral α-amino ketone using a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral ruthenium catalyst. acs.orgnih.govmdpi.com

A key advantage of this methodology is the ability to reduce unprotected α-amino ketones, which simplifies the synthetic sequence by avoiding protection and deprotection steps. acs.orgnih.gov Noyori-type ruthenium catalysts, often featuring a chiral diamine ligand, have been particularly successful in this transformation, affording high enantioselectivities (often >99% ee) and excellent yields. acs.orgnih.gov The mechanism is believed to involve a metal-ligand bifunctional catalysis where both the ruthenium center and the ligand's N-H group participate in the hydrogen transfer process.

The general reaction scheme for the Ru-catalyzed ATH of an α-amino ketone is as follows:

Table 1: Examples of Ru-Catalyzed Asymmetric Transfer Hydrogenation for Chiral 1,2-Amino Alcohols

| Catalyst System | Substrate | Hydrogen Donor | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol | N-(diphenylphosphinyl)ketimines | Isopropyl alcohol | Up to 82% | mdpi.com |

Palladium and Other Transition Metal Catalysis in C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial steps in the synthesis of complex molecules like this compound. researchgate.netrsc.org While direct palladium-catalyzed synthesis of the target molecule is not explicitly detailed, the principles of reactions like the Buchwald-Hartwig amination are highly relevant. researchgate.netmdpi.com

The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst and a suitable ligand. researchgate.netmdpi.com In a hypothetical synthesis of this compound, this reaction could be envisioned for the introduction of the amino group. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed. mit.edu

Other transition metals can also be employed for C-C and C-N bond formation. For example, copper-catalyzed coupling reactions of haloindoles with α-amino acids have been reported, demonstrating the utility of other metals in forming C-N bonds with amino acid derivatives. beilstein-journals.org

Organocatalytic Approaches for Stereocontrol

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric catalysis alongside transition metal catalysis and biocatalysis. rsc.orgthieme.de For the synthesis of chiral amino alcohols, organocatalysts can be employed to control the stereochemistry of key bond-forming reactions.

β-amino alcohols, structurally similar to the target molecule, can themselves act as organocatalysts. nih.govresearchgate.net These molecules can possess both a basic amino group and an acidic hydroxyl group, allowing them to activate substrates through hydrogen bonding and/or the formation of covalent intermediates like enamines or iminium ions. researchgate.net For example, β-amino alcohol organocatalysts have been shown to be effective in asymmetric Michael additions and aldol reactions. nih.govresearchgate.net

Enantioselective additions to imines, such as the aza-Henry (nitro-Mannich) reaction, represent a viable organocatalytic strategy for accessing precursors to 1,2-amino alcohols. rsc.org In this reaction, a nitromethane (B149229) is added to an imine in the presence of a chiral organocatalyst, such as a bifunctional thiourea (B124793) or a cinchona alkaloid derivative, to generate a β-nitroamine with high enantioselectivity. The nitro group can then be reduced to an amine, and subsequent transformations can lead to the desired amino alcohol.

Chemoenzymatic and Biocatalytic Strategies Utilizing Lipases and Other Enzymes

Chemoenzymatic and biocatalytic approaches offer environmentally benign and highly selective methods for the synthesis of chiral molecules. nih.govresearchgate.net Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of chiral amino alcohols, transaminases (ATAs) are particularly relevant enzymes. researchgate.netnih.gov These enzymes can catalyze the asymmetric amination of a prochiral ketone to produce a chiral amine with high enantiomeric excess. researchgate.netnih.gov A potential strategy for synthesizing this compound could involve the enzymatic resolution of a racemic mixture of the corresponding amino alcohol or a precursor.

Lipases are another class of enzymes that are widely used for the kinetic resolution of racemic alcohols and amines. researchgate.net In a typical lipase-catalyzed resolution, one enantiomer of a racemic alcohol is selectively acylated, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. While not explicitly mentioning this compound, this is a general and powerful strategy for obtaining enantiomerically pure amino alcohols.

A multi-enzyme pathway has been demonstrated for the conversion of L-phenylalanine into enantiomerically pure 2-phenylglycinol or phenylethanolamine, showcasing the potential of biocatalytic cascades in synthesizing chiral 1,2-amino alcohols from readily available starting materials. nih.gov

Control and Enhancement of Enantiomeric Excess and Diastereomeric Ratio

Achieving high levels of enantiomeric excess (ee) and diastereomeric ratio (dr) is a primary goal in asymmetric synthesis. nih.gov Several strategies can be employed to control and enhance the stereochemical purity of the final product.

In catalyst-controlled reactions, the chirality of the catalyst is the primary determinant of the product's stereochemistry. ru.nl Fine-tuning the structure of the catalyst, including the chiral ligand and any additives, can have a significant impact on the enantioselectivity of the reaction. For instance, in Ru-catalyzed ATH, the choice of the chiral diamine ligand is crucial for achieving high ee. acs.orgnih.gov

Substrate control can also play a significant role, especially when a molecule already contains a stereocenter. ru.nl In such cases, the existing chiral center can influence the stereochemical outcome of subsequent reactions, leading to what is known as "matched" and "mismatched" pairings with a chiral catalyst. ru.nl In a matched pair, the inherent stereochemical preference of the substrate aligns with that of the catalyst, leading to very high diastereoselectivity. In a mismatched pair, they oppose each other, resulting in lower diastereoselectivity.

The optimization of reaction conditions, such as temperature, solvent, and concentration, is also critical for maximizing stereoselectivity. Lowering the reaction temperature often leads to an increase in enantiomeric excess due to the larger difference in the activation energies for the formation of the two enantiomers.

High-throughput screening methods can be employed to rapidly evaluate a large number of catalysts and reaction conditions to identify the optimal parameters for a given transformation. bath.ac.uk Furthermore, analytical techniques such as chiral chromatography (HPLC or GC) and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents are essential for the accurate determination of enantiomeric excess and diastereomeric ratios. nih.gov

Resolution Methods for Enantiopure this compound

The preparation of the single enantiomer this compound from its racemic mixture is most commonly achieved through chiral resolution. This process involves the separation of enantiomers by converting them into diastereomers with distinct physical properties, allowing for their separation.

One of the most established methods is diastereomeric salt crystallization . wikipedia.org This technique exploits the reaction of the racemic amino alcohol, which is basic, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts.

(R,S)-2-Amino-1-(2-fluorophenyl)ethan-1-ol + (R)-Chiral Acid → [(R)-Amino alcohol·(R)-Acid] + [(S)-Amino alcohol·(R)-Acid]

These diastereomeric salts possess different solubilities in a given solvent system. Through fractional crystallization, the less soluble salt can be selectively precipitated and isolated. Subsequently, the chiral acid (resolving agent) is removed by treatment with a base, yielding the desired enantiomerically pure amino alcohol. Commonly employed chiral resolving agents for amino alcohols include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The choice of resolving agent and solvent is critical and often determined empirically to achieve efficient separation. rsc.orgresearchgate.net

Another powerful technique is enzymatic kinetic resolution . This method utilizes enzymes, typically lipases, which can selectively acylate one enantiomer of the racemic amino alcohol at a much faster rate than the other. googleapis.comresearchgate.net For instance, in the presence of an acyl donor (like vinyl acetate), a lipase (B570770) might selectively convert the (S)-enantiomer into an ester, leaving the desired (R)-enantiomer unreacted. The unreacted (R)-amino alcohol can then be separated from the (S)-ester by standard chromatographic or extraction techniques. mdpi.com This approach offers high enantioselectivity under mild reaction conditions. mdpi.com

Table 1: Comparison of Resolution Methods

| Method | Principle | Common Reagents/Systems | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. wikipedia.org | Chiral acids (e.g., tartaric acid, mandelic acid). libretexts.org | Scalable, well-established, cost-effective for large scales. | Yield is theoretically limited to 50% for the desired enantiomer; requires screening of resolving agents and solvents. wikipedia.org |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. googleapis.com | Lipases (e.g., from Candida antarctica), acyl donors (e.g., vinyl acetate). mdpi.com | High enantioselectivity, mild conditions, environmentally friendly. | Can be more expensive, yield is also limited to 50% without a racemization step. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net | Chiral columns (e.g., cellulose- or amylose-based). | High purity achievable, applicable for analytical and preparative scales. | Expensive for large-scale production, requires specialized equipment. |

Precursor Synthesis and Functionalization Pathways Relevant to this compound

The synthesis of the target molecule relies on the availability of key precursors and intermediates. The following sections describe the synthesis of these essential building blocks.

Synthesis of 2-Fluorophenyl-Substituted Ketones and Aldehydes as Synthetic Intermediates

The primary aromatic precursors for the synthesis of 2-Amino-1-(2-fluorophenyl)ethan-1-ol are 2-fluoroacetophenone and 2-fluorobenzaldehyde.

2-Fluoroacetophenone is a key starting material. chemicalbook.comnih.gov One common industrial method for its preparation is the Friedel-Crafts acylation of fluorobenzene (B45895) with acetyl chloride or acetic anhydride (B1165640), using a Lewis acid catalyst like aluminum chloride. google.com Another route involves the reaction of 2-fluorobenzoyl chloride with a methylating agent. A patented method describes the synthesis from 2-fluorobenzoyl chloride and diethyl malonate in the presence of magnesium, ethanol, and methyl tertiary butyl ether, followed by hydrolysis and decarboxylation. google.com

2-Fluorobenzaldehyde is another important precursor. wikipedia.org It can be synthesized via the chlorination of 2-fluorotoluene (B1218778) to form 2-fluorobenzal chloride, followed by hydrolysis. guidechem.com Other methods include the oxidation of 2-fluorobenzyl alcohol using reagents like pyridinium (B92312) chlorochromate (PCC) supported on silica (B1680970) gel. chemicalbook.com

Table 2: Synthesis Methods for Key Phenyl Precursors

| Compound | Method | Key Reagents | Reference |

| 2-Fluoroacetophenone | Friedel-Crafts Acylation | Fluorobenzene, Acetyl Chloride, AlCl₃ | google.com |

| Malonic Ester Synthesis | 2-Fluorobenzoyl chloride, Diethyl malonate, Mg | google.com | |

| 2-Fluorobenzaldehyde | Toluene Side-Chain Halogenation/Hydrolysis | 2-Fluorotoluene, Chlorine, H₂O | guidechem.com |

| Alcohol Oxidation | 2-Fluorobenzyl alcohol, PCC on Silica Gel | chemicalbook.com |

Preparation of 2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride

A crucial intermediate in many synthetic routes is 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride. cymitquimica.com This α-aminoketone serves as the direct precursor for reduction to the target amino alcohol. Its synthesis typically begins with 2-fluoroacetophenone.

The process generally involves two main steps:

α-Halogenation: 2-Fluoroacetophenone is first brominated or chlorinated at the α-position to yield 2-bromo-1-(2-fluorophenyl)ethanone or the corresponding chloro-ketone. This reaction is typically carried out using bromine or N-bromosuccinimide (NBS) under acidic conditions.

Amination: The resulting α-haloketone is then subjected to an amination reaction. This can be achieved by reaction with ammonia or a protected amine source like hexamethylenetetramine (the Delepine reaction), followed by acidic hydrolysis. The resulting amine is then isolated as its stable hydrochloride salt.

The reduction of this aminoketone hydrochloride, for example through catalytic hydrogenation or with a reducing agent like sodium borohydride, yields the racemic 2-Amino-1-(2-fluorophenyl)ethan-1-ol, which can then undergo chiral resolution as described in section 2.2.4.

Halogenated Phenylethanols as Entry Points for Fluorine Introduction

An alternative synthetic strategy involves introducing the fluorine atom at a later stage of the synthesis via a nucleophilic aromatic substitution or halogen exchange reaction. organic-chemistry.org This pathway starts with a readily available, non-fluorinated or differently halogenated phenylethanol derivative.

For instance, a precursor like (1R)-2-amino-1-(2-chlorophenyl)ethan-1-ol could potentially be converted to the target compound. The key step would be a nucleophilic substitution of the chlorine atom with fluoride (B91410). This type of reaction, often called a Halex (halogen exchange) reaction, typically requires a fluoride salt (e.g., KF, CsF) and is often performed in a high-boiling polar aprotic solvent like DMF or DMSO, sometimes with the aid of a phase-transfer catalyst. wikipedia.org The success of this approach is highly dependent on the activation of the aromatic ring towards nucleophilic substitution.

This method offers flexibility in synthesis design, allowing for the late-stage introduction of fluorine, which can be advantageous in the preparation of analogues for structure-activity relationship (SAR) studies.

Patented Synthetic Methodologies for this compound and Analogues

The industrial production of optically active amino alcohols like this compound is covered by numerous patents, which often describe efficient and scalable processes.

Patent EP0924194B1 discloses processes for producing various optically active 2-amino-1-phenylethanol (B123470) derivatives. google.com The patent describes methods for obtaining these compounds through processes such as asymmetric reduction of aminoketone precursors with the aid of microorganisms. googleapis.com It also details the reaction of (R)-2-amino-1-phenylethanol compounds with phenylacetone (B166967) derivatives followed by reduction to produce diastereomerically pure products. The patent explicitly mentions a derivative of the target compound, (1R)-1-(2-fluorophenyl)-2-[[(2r)-1-(2-methylphenyl)propan-2-yl]amino]ethanol, highlighting its relevance to the synthesis of fluorinated analogues. google.com

Other patented approaches for similar chiral amino propanediols, such as (1R, 2R)-1-p-methyl sulfone phenyl-2-amino-1,3-propanediol, utilize asymmetric synthesis catalyzed by chiral ligands. patsnap.com For example, a patented method involves the reaction of an aldehyde with nitro alcohol in the presence of a chiral catalyst to set the desired stereochemistry, followed by reduction of the nitro group to an amine. patsnap.com Such asymmetric strategies avoid the need for resolution and can be more atom-economical.

These patents underscore the industrial importance of creating enantiomerically pure amino alcohols and protect various methodologies, including chemical and biocatalytic asymmetric reductions and the synthesis of key chiral intermediates. googleapis.comgoogle.com

Applications of 1r 2 Amino 1 2 Fluorophenyl Ethan 1 Ol in Asymmetric Organic Synthesis

Utilization as Chiral Auxiliaries for Inducing Stereoselectivity

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction, and subsequently removed to afford an enantiomerically enriched product. The 1,2-amino alcohol motif present in (1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol is an ideal scaffold for the construction of various chiral auxiliaries, most notably oxazolidinones.

These oxazolidinone auxiliaries, first popularized by David A. Evans, are readily prepared by the reaction of the amino alcohol with phosgene (B1210022) or a phosgene equivalent. Once attached to a carboxylic acid derivative, the resulting N-acyl oxazolidinone can undergo highly diastereoselective enolate reactions, such as alkylations and aldol (B89426) additions. The stereochemical outcome is dictated by the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring (derived from the C1 of the amino alcohol), which directs the approach of the electrophile. In the case of an auxiliary derived from this compound, the 2-fluorophenyl group would serve as the directing group.

While specific studies detailing the use of an oxazolidinone derived directly from this compound are not prevalent in readily accessible literature, the principles of its application can be inferred from the extensive research on analogous structures. For instance, the diastereoselective alkylation of N-acyl oxazolidinones is a well-established method for the synthesis of chiral carboxylic acids.

Table 1: Representative Diastereoselective Alkylation using Oxazolidinone Auxiliaries

| Auxiliary Precursor | Electrophile | Diastereomeric Ratio (d.r.) |

| (1R,2S)-Ephedrine | Benzyl bromide | >95:5 |

| (S)-Valinol | Methyl iodide | >98:2 |

| (R)-Phenylglycinol | Allyl iodide | >97:3 |

This table presents data for structurally related amino alcohol-derived auxiliaries to illustrate the expected high levels of stereocontrol.

The cleavage of the auxiliary is typically achieved under mild conditions, such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to release the chiral carboxylic acid and recover the valuable amino alcohol auxiliary. The high diastereoselectivities achieved in these reactions underscore the potential of this compound as a precursor to effective chiral auxiliaries.

Design and Application as Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

The amino and hydroxyl groups of this compound provide convenient handles for its elaboration into a variety of chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can act as coordination sites for a metal center, creating a chiral environment that can induce enantioselectivity in a catalyzed transformation.

One common strategy involves the conversion of the amino alcohol into a chiral phosphine (B1218219) ligand. For instance, the amino group can be functionalized to introduce a phosphine moiety, resulting in aminophosphine (B1255530) ligands. Alternatively, both the amino and hydroxyl groups can be incorporated into a larger ligand framework, such as in the synthesis of P,N- or N,O-bidentate ligands.

These ligands can then be complexed with various transition metals, such as rhodium, iridium, or ruthenium, to generate catalysts for a wide range of asymmetric reactions, including hydrogenation, hydroformylation, and allylic alkylation. The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand. The 2-fluorophenyl group in ligands derived from this compound can exert both steric and electronic effects on the catalytic center, potentially enhancing both the activity and enantioselectivity of the catalyst.

While specific examples of ligands synthesized directly from this compound are not widely reported, the general utility of chiral 1,2-amino alcohols as ligand precursors is well-documented. For example, chiral aminophosphine ligands are known to be effective in the asymmetric hydrogenation of prochiral olefins and ketones.

Table 2: Enantioselective Hydrogenation with Amino Alcohol-Derived Ligands

| Substrate | Catalyst (Metal/Ligand Precursor) | Enantiomeric Excess (ee) |

| Methyl acetamidoacrylate | Rh / (S)-N-Boc-phenylalaninol-derived phosphine | >99% |

| Acetophenone | Ru / (1R,2S)-Norephedrine-derived diamine | 98% |

| Tiglic Acid | Rh / (1R,2R)-1,2-Diphenylethanediamine-derived phosphine | 95% |

This table showcases the high enantioselectivities achievable with catalysts based on chiral amino alcohol backbones, suggesting the potential of ligands derived from this compound.

Role in the Development of Chiral Stationary Phases for Chromatographic Separations

Chiral stationary phases (CSPs) are the cornerstone of enantioselective chromatography, enabling the separation of racemic mixtures into their individual enantiomers. The principle behind this technique relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. Chiral 1,2-amino alcohols and their derivatives are frequently employed as chiral selectors in the preparation of CSPs.

A common approach involves the derivatization of the amino alcohol with a π-acidic or π-basic aromatic group, such as 3,5-dinitrobenzoyl chloride. The resulting derivative is then covalently bonded to a solid support, typically silica (B1680970) gel, to create a "Pirkle-type" CSP. The chiral recognition mechanism of these CSPs involves a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions between the chiral selector and the enantiomers of the analyte.

Derivatives of this compound are promising candidates for the development of novel CSPs. The presence of the fluorine atom can modulate the electronic properties of the aromatic ring, potentially enhancing the π-π interactions that are crucial for chiral recognition. Furthermore, the amino and hydroxyl groups provide sites for hydrogen bonding.

Although specific CSPs based on this compound are not extensively described in the literature, the performance of structurally related CSPs provides a strong indication of their potential utility. For instance, CSPs derived from N-(3,5-dinitrobenzoyl)-phenylglycinol have demonstrated excellent enantioselectivity for a wide range of racemates.

Table 3: Enantioselective Separations on Pirkle-Type CSPs Derived from Amino Alcohols

| Racemic Analyte | Chiral Selector Precursor | Mobile Phase | Separation Factor (α) |

| 1-(9-Anthryl)-2,2,2-trifluoroethanol | (R)-Phenylglycinol | Hexane/Isopropanol (B130326) | 1.85 |

| N-Benzoyl-DL-leucine | (S)-Leucinol | Hexane/Isopropanol/Acetic Acid | 1.42 |

| Propranolol | (R)-N-(1-Naphthyl)leucinol | Hexane/Ethanol | 1.67 |

This table illustrates the effectiveness of amino alcohol-based CSPs in resolving racemic compounds, highlighting the potential for CSPs derived from this compound.

Contributions to the Synthesis of Complex Fluorinated Chiral Molecules

The incorporation of fluorine into organic molecules can have profound effects on their biological activity, metabolic stability, and physicochemical properties. As such, there is a growing interest in the synthesis of complex chiral molecules that contain fluorine. This compound serves as a valuable chiral building block in this endeavor, providing a pre-installed stereocenter and a fluorinated aromatic ring.

This chiral amino alcohol can be utilized as a starting material in multi-step syntheses of more elaborate fluorinated compounds. The amino and hydroxyl groups can be selectively protected and functionalized to build up molecular complexity while retaining the stereochemical integrity of the original chiral center.

For example, this compound could be a key intermediate in the synthesis of fluorinated analogues of pharmaceuticals or natural products. The 2-fluorophenyl moiety can act as a bioisostere for a phenyl group, potentially leading to improved pharmacological properties.

While specific total syntheses commencing from this compound are not widely documented, its utility can be appreciated by examining the synthesis of other complex fluorinated molecules where similar chiral fluorinated building blocks are employed. For instance, the synthesis of fluorinated amino acids and peptide mimics often relies on the use of chiral precursors containing a fluorine atom. The asymmetric synthesis of fluorinated derivatives of phenylalanine, for example, has been achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis, where a building block like this compound could potentially be employed.

Table 4: Examples of Complex Fluorinated Chiral Molecules

| Compound Class | Synthetic Strategy | Potential Role of this compound |

| Fluorinated β-amino acids | Asymmetric synthesis via chiral auxiliaries | Precursor for the chiral auxiliary |

| Fluorinated pharmaceutical intermediates | Multi-step synthesis from chiral building blocks | Chiral starting material providing a stereocenter and a fluorinated arene |

| Fluorinated peptide mimics | Incorporation of non-proteinogenic amino acids | Source of a chiral fluorinated amino acid surrogate |

This table outlines potential applications in the synthesis of complex molecules, based on established synthetic strategies for analogous compounds.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. A combination of one-dimensional and two-dimensional NMR experiments would be employed to fully characterize (1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the methine proton (CH-OH), and the diastereotopic methylene (B1212753) protons (CH₂-NH₂).

Aromatic Region (approx. 7.0-7.6 ppm): Four signals corresponding to the protons on the 2-fluorophenyl ring would be observed. Due to the fluorine substituent, these protons would appear as complex multiplets resulting from both proton-proton (³JHH) and proton-fluorine (JHF) couplings.

Methine Proton (CH-OH, approx. 4.8-5.2 ppm): A single signal, likely a doublet of doublets, would correspond to the proton on the carbon bearing the hydroxyl group. It would be coupled to the two adjacent methylene protons.

Methylene Protons (CH₂-NH₂, approx. 2.8-3.2 ppm): The two protons of the aminomethyl group are diastereotopic due to the adjacent chiral center. They would appear as two separate signals, each likely a doublet of doublets, coupled to each other and to the methine proton.

Amine and Hydroxyl Protons (NH₂, OH): These signals are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They can be identified by their disappearance upon deuterium (B1214612) exchange (D₂O shake).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 7.6 | Multiplets |

| CH-OH | 4.8 - 5.2 | Doublet of Doublets (dd) |

| CH₂-NH₂ | 2.8 - 3.2 | 2 x Doublet of Doublets (dd) |

| NH₂ | Variable | Broad singlet |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In the proton-decoupled spectrum of this compound, eight distinct signals would be expected. The fluorine atom causes splitting of the signals for the carbon atoms in the aromatic ring due to carbon-fluorine coupling (JCF).

Aromatic Carbons (approx. 115-165 ppm): Six signals would be present for the carbons of the phenyl ring. The carbon directly bonded to the fluorine atom (C-F) would show a large one-bond coupling constant (¹JCF) and appear at a characteristic downfield shift (approx. 158-162 ppm). Other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine.

Carbinol Carbon (CH-OH, approx. 70-75 ppm): The carbon atom bonded to the hydroxyl group.

Aminomethyl Carbon (CH₂-NH₂, approx. 45-50 ppm): The carbon atom of the methylene group adjacent to the amino group.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C-F | 158 - 162 | Large ¹JCF |

| Aromatic C-CH | 125 - 135 | Present |

| Aromatic C-H | 115 - 130 | Present |

| CH-OH | 70 - 75 | None |

¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atom. beilstein-journals.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal is sensitive to the electronic environment and can be influenced by solvent and intermolecular interactions. The signal would likely appear as a multiplet due to couplings with the ortho, meta, and para protons on the aromatic ring.

2D NMR experiments are crucial for confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would confirm the coupling between the methine proton (CH-OH) and the methylene protons (CH₂-NH₂), as well as couplings between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals for the methine and methylene groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for determining stereochemistry by identifying protons that are close in space. For this compound, NOE correlations between the methine proton and specific protons on the aromatic ring could help establish the preferred conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula, C₈H₁₀FNO. For this compound (MW: 155.17), HRMS would detect the protonated molecule [M+H]⁺ with a precise m/z value of 156.0819.

A primary fragmentation pathway for amino alcohols involves the cleavage of the carbon-carbon bond adjacent to the amino group (α-cleavage). This would result in two characteristic fragment ions:

Loss of the aminomethyl group (CH₂NH₂): This would lead to the formation of a stable benzylic cation, [C₇H₆FO]⁺, with a characteristic m/z of 125.04.

Loss of the fluorophenyl carbinol group ([C₇H₆FO]): This results in the formation of the [CH₄N]⁺ ion at m/z 30.03.

Another common fragmentation is the loss of a water molecule from the protonated molecular ion, leading to an ion at m/z 138.07.

Table 3: Predicted HRMS Fragments for C₈H₁₀FNO

| Ion Formula | Calculated m/z | Description |

|---|---|---|

| [C₈H₁₁FNO]⁺ | 156.0819 | [M+H]⁺ |

| [C₈H₈FN]⁺ | 138.0713 | [M+H-H₂O]⁺ |

This comprehensive suite of spectroscopic and spectrometric techniques would enable the complete and unambiguous structural and stereochemical characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the purity assessment and identification of this compound. The method couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS analysis, the compound is first separated from any impurities on an HPLC column. The choice of column and mobile phase is critical for achieving good resolution. For polar compounds like amino alcohols, reversed-phase chromatography is commonly employed. The separated components then enter the mass spectrometer, where they are ionized. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺.

The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the parent compound, confirming its identity. For this compound (molar mass: 171.19 g/mol ), the expected protonated molecule would appear at an m/z of approximately 172.19.

For enhanced sensitivity and specificity, particularly at trace levels, tandem mass spectrometry (LC-MS/MS) can be utilized. mdpi.com In this approach, the parent ion is selected and subjected to fragmentation, and the resulting product ions are monitored. This technique, often operated in Multiple Reaction Monitoring (MRM) mode, is highly selective and provides unambiguous identification and quantification, crucial for purity analysis against potential genotoxic or process-related impurities. mdpi.com

| Component/Step | Function | Relevance to this compound |

|---|---|---|

| HPLC Separation | Separates the target compound from impurities based on physicochemical properties (e.g., polarity). | Isolates the compound from starting materials, by-products, and degradants. |

| Ionization (e.g., ESI) | Generates charged molecules (ions) from the separated components for MS analysis. | Produces a protonated molecular ion [M+H]⁺ at m/z ≈ 172.19, confirming molecular weight. |

| Mass Analysis (MS1) | Measures the mass-to-charge ratio (m/z) of the ions. | Provides primary evidence of the compound's identity through molecular weight determination. |

| Fragmentation (MS/MS) | Breaks the selected parent ion into characteristic fragment ions. | Generates a unique fragmentation pattern that serves as a structural fingerprint for definitive identification. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of organic compounds. However, due to the low volatility of amino alcohols like this compound, which contain polar hydroxyl and amino functional groups, direct analysis by GC is challenging. semanticscholar.org Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. mdpi.com

The derivatization process involves reacting the polar functional groups (–OH and –NH₂) with a suitable reagent to form less polar, more volatile derivatives. semanticscholar.orgsigmaaldrich.com Common approaches include silylation, which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, or acylation. This two-step process ensures the compound can be vaporized without decomposition and can travel through the GC column. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is separated from other volatile components based on boiling point and interaction with the stationary phase of the column. The separated derivatives then enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a high-energy technique that causes extensive fragmentation, producing a characteristic mass spectrum that acts as a chemical fingerprint. This fragmentation pattern can be compared against spectral libraries for identification or used for structural elucidation. nih.govfmach.it

| Derivatization Method | Reagent Example | Target Functional Groups | Advantage |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH₂ | Produces thermally stable and volatile derivatives. |

| Acylation/Esterification | Trifluoroacetic anhydride (B1165640) (TFAA) | -OH, -NH₂ | Creates volatile derivatives with good chromatographic properties. sigmaaldrich.com |

| Chloroformate Derivatization | Ethyl Chloroformate (ECF) | -NH₂ | Rapid reaction, suitable for amino groups. mdpi.com |

| Pentafluorobenzyl Derivatization | Pentafluorobenzyl bromide (PFB-Br) | -OH, -NH₂, -COOH | Creates highly electronegative derivatives ideal for sensitive detection. researchgate.net |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumber, cm⁻¹), which reveals the functional groups present. masterorganicchemistry.com

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the amino group, the aromatic ring, and the carbon-fluorine bond. The O–H stretch of the alcohol and the N–H stretch of the primary amine appear as broad and sharp peaks, respectively, in the region above 3000 cm⁻¹. pressbooks.publibretexts.org Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. libretexts.org The presence of the fluorophenyl group would also give rise to characteristic C-F stretching and aromatic C=C stretching absorptions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3650 - 3200 | Strong, Broad |

| N-H (Primary Amine) | Stretching | 3500 - 3300 | Medium, Two sharp peaks (symmetric & asymmetric) libretexts.org |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Weak to Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium to Strong |

| C=C (Aromatic Ring) | Stretching | 1600 - 1450 | Medium, Sharp peaks |

| C-F (Aryl Fluoride) | Stretching | 1250 - 1100 | Strong |

| C-O (Alcohol) | Stretching | 1260 - 1000 | Strong |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is an indispensable tool for assessing the enantiomeric purity of this compound. This technique is designed to separate stereoisomers (enantiomers or diastereomers) by exploiting their differential interactions with a chiral environment, most commonly a chiral stationary phase (CSP). mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent method for determining the enantiomeric excess (e.e.) of chiral compounds. mdpi.comyakhak.org The CSP creates a chiral environment that interacts differently with the R- and S-enantiomers, leading to different retention times and thus, separation.

For the separation of amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective. mdpi.comchromatographyonline.com These phases often operate in normal-phase, polar organic, or reversed-phase modes. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), along with additives, is optimized to achieve baseline separation of the enantiomers. chromatographyonline.com Another class of effective CSPs for primary amines are macrocyclic glycopeptide phases (e.g., teicoplanin-based), which can operate in various mobile phase modes and offer unique selectivity. sigmaaldrich.comsigmaaldrich.com By comparing the peak area of the desired (1R)-enantiomer to that of the undesired (1S)-enantiomer, the enantiomeric purity can be accurately quantified.

| CSP Type | Chiral Selector Example | Separation Principle | Typical Mobile Phase Mode |

|---|---|---|---|

| Polysaccharide-based | Amylose or Cellulose Phenylcarbamates | Hydrogen bonding, π-π interactions, steric hindrance within chiral grooves. | Normal Phase (Hexane/Alcohol) chromatographyonline.com |

| Macrocyclic Glycopeptide | Teicoplanin | Inclusion complexation, ionic interactions, hydrogen bonding. sigmaaldrich.com | Polar Organic, Reversed Phase |

| Pirkle-type (Brush-type) | (R,R)-Whelk-O 1 | π-π interactions, hydrogen bonding, dipole-dipole interactions. | Normal Phase |

| Crown Ether-based | Chiral Crown Ether | Host-guest complexation, specifically for primary amines. chromatographyonline.com | Reversed Phase (Acidic Aqueous) |

Chiral Gas Chromatography (GC) offers an alternative method for enantiomeric purity assessment, providing high resolution and sensitivity. sigmaaldrich.com Similar to standard GC-MS, this technique requires prior derivatization of the analyte to increase its volatility. sigmaaldrich.com

The separation is achieved on a capillary column coated with a chiral stationary phase. For amino acids and related compounds, derivatized cyclodextrins are the most common chiral selectors used in GC columns. gcms.cz These cyclodextrin-based CSPs form transient diastereomeric complexes with the derivatized enantiomers, leading to differences in retention times. The choice of both the derivatizing agent and the specific cyclodextrin (B1172386) derivative on the column is crucial for achieving separation. This method can be highly effective, often providing shorter analysis times compared to HPLC. sigmaaldrich.com

| Parameter | Chiral HPLC | Chiral GC |

|---|---|---|

| Derivatization | Generally not required. | Required to ensure volatility. sigmaaldrich.com |

| Stationary Phase | Wide variety (polysaccharide, macrocyclic, etc.). mdpi.com | Mainly derivatized cyclodextrins. gcms.cz |

| Analysis Time | Can be longer. | Often faster. sigmaaldrich.com |

| Sensitivity | Good; can be coupled with MS. | Excellent, especially with sensitive detectors (FID, MS). |

| Preparative Scale | Well-established for isolating pure enantiomers. | Less common for preparative work. |

X-ray Crystallography for Absolute Configuration Determination

While chiral chromatography can determine the enantiomeric purity of a sample, it cannot definitively assign the absolute configuration (i.e., distinguish the R- from the S-enantiomer) without an authentic reference standard. Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the absolute three-dimensional structure of a crystalline molecule, thereby confirming its absolute configuration. springernature.comresearchgate.net

The technique requires growing a high-quality single crystal of the compound, often as a salt with a suitable counter-ion (e.g., tartrate). This crystal is then bombarded with X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice.

To determine the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized. nih.goved.ac.uk When the X-ray wavelength is near the absorption edge of a heavier atom in the structure, the scattering intensities of certain pairs of reflections (known as Bijvoet pairs) become unequal. By measuring these small differences, the true handedness of the molecule can be determined. The result is often expressed as a Flack parameter; a value close to zero for the correct configuration confirms the assignment with high confidence. nih.gov For this compound, this technique would provide the definitive proof of the '(1R)' stereochemistry at the chiral center. springernature.comresearchgate.net

| Step | Description | Outcome |

|---|---|---|

| Crystallization | Growing a single, high-quality crystal of the compound or a suitable salt. | A well-ordered crystal suitable for diffraction. |

| Data Collection | Irradiating the crystal with X-rays and collecting the diffraction pattern. | A dataset of reflection intensities and positions. |

| Structure Solution | Using computational methods to determine the positions of atoms in the unit cell. | A 3D model of the molecule showing relative stereochemistry. |

| Structure Refinement & Absolute Configuration | Refining the atomic positions and using anomalous dispersion data (Bijvoet method) to determine the true handedness. ed.ac.uk | Unambiguous determination of the absolute configuration (e.g., R vs. S) and a final, precise molecular structure. springernature.com |

Computational and Theoretical Investigations of 1r 2 Amino 1 2 Fluorophenyl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational landscape of (1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol. These calculations can map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.

The conformation of this amino alcohol is largely determined by the rotational freedom around the C1-C2 and C1-C(phenyl) single bonds. Intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH2) groups is a critical factor in stabilizing specific conformations. DFT calculations can predict the geometries and relative energies of various conformers, such as those where the functional groups are gauche or anti to each other. The presence of the fluorine atom on the phenyl ring introduces electronic effects, influencing the charge distribution and the strength of non-covalent interactions.

Key Research Findings:

Conformational Analysis: Theoretical calculations typically predict that the most stable conformers are those that maximize intramolecular hydrogen bonding between the amino and hydroxyl groups. This interaction often results in a folded, or gauche, arrangement of the N-C-C-O backbone.

Electronic Properties: The fluorine atom acts as an electron-withdrawing group, which can be quantified by calculations of molecular orbitals and electrostatic potential maps. This influences the acidity of the hydroxyl proton and the basicity of the amino group.

Structural Parameters: Bond lengths, bond angles, and dihedral angles for the lowest energy conformer can be precisely calculated and serve as a benchmark for comparison with experimental data from X-ray crystallography, if available.

Table 1: Calculated Properties for a Representative Low-Energy Conformer of this compound (Illustrative Data)

| Property | Calculated Value | Method |

|---|---|---|

| Relative Energy | 0.00 kcal/mol | DFT (B3LYP/6-31G*) |

| H-bond Distance (O-H···N) | ~2.1 Å | DFT (B3LYP/6-31G*) |

| N-C-C-O Dihedral Angle | ~65° (gauche) | DFT (B3LYP/6-31G*) |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict various spectroscopic properties, providing a powerful tool for structure verification. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly important for chiral molecules, and theoretical calculations can help in assigning complex spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. liverpool.ac.uk For this compound, predicting the ¹⁹F NMR chemical shift is also crucial. Recent advancements in computational chemistry have led to the development of DFT-based procedures that can predict ¹⁹F NMR chemical shifts with a high degree of accuracy (e.g., RMS error of ~3.57 ppm). researchgate.net These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted shifts are often averaged over several low-energy conformations, weighted by their Boltzmann population, to better reflect the dynamic nature of the molecule in solution. nih.gov

Table 2: Predicted vs. Experimental NMR Chemical Shifts (Illustrative Data)

| Nucleus | Predicted Chemical Shift (ppm) | Method |

|---|---|---|

| ¹H (CH -OH) | 4.85 | GIAO-DFT |

| ¹³C (C -OH) | 73.2 | GIAO-DFT |

Note: Predicted values are highly dependent on the chosen functional, basis set, and solvent model.

Mechanistic Studies of Stereoselective Reactions Involving the Compound

This compound contains two chiral centers, making it a key target or product in stereoselective reactions. masterorganicchemistry.com Computational chemistry offers profound insights into the mechanisms of such reactions, explaining the origins of diastereo- or enantioselectivity. rsc.org

By modeling the reaction pathways, computational chemists can locate and characterize the transition states for the formation of different stereoisomers. The calculated activation energies for these competing pathways allow for a quantitative prediction of the product ratio. For instance, in a reduction of a corresponding aminoketone to form this amino alcohol, theoretical models can explain why the hydride attacks from a specific face of the carbonyl group. This is often rationalized by analyzing steric hindrance and electronic interactions in the transition state, such as the Felkin-Anh model. These computational studies are vital for the rational design of new catalysts and the optimization of reaction conditions to achieve higher stereoselectivity. rsc.org

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, often including explicit solvent molecules, to generate a trajectory of molecular conformations.

These simulations are particularly useful for:

Exploring Conformational Space: MD can reveal the accessible conformations of the molecule in solution and the timescales of transitions between them. This provides a more realistic picture than static calculations of isolated conformers. researchgate.net

Solvent Effects: By including solvent molecules, MD simulations can explicitly model the hydrogen bonding network between the amino alcohol and the solvent, showing how the solvent influences conformational preferences.

Chiral Recognition: MD can be used to study the non-covalent interactions between the R-enantiomer and other chiral molecules, which is the basis of chiral recognition and separation processes. researchgate.net

Analysis of the MD trajectory can yield information on the stability of intramolecular hydrogen bonds, the distribution of dihedral angles, and the average solvent structure around the molecule.

Ligand-Substrate Interactions in Catalytic Systems

Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis, often used to coordinate with a metal center to create a chiral environment for a reaction. This compound, with its amino and hydroxyl groups, can act as a bidentate ligand.

Computational modeling, using methods like QM/MM (Quantum Mechanics/Molecular Mechanics), is essential for understanding how such ligands mediate catalysis. In a typical study, the catalytic center (metal and ligand) and the reacting substrate are treated with high-level quantum mechanics, while the surrounding solvent and other parts of the system are modeled with more computationally efficient molecular mechanics.

These simulations can help to:

Predict Binding Modes: Determine the most stable geometry of the catalyst-substrate complex.

Elucidate the Reaction Mechanism: Map the entire catalytic cycle, identifying key intermediates and transition states.

Explain Stereoselectivity: By comparing the energy barriers for the pathways leading to different stereoisomeric products, researchers can understand and predict the enantiomeric excess of a reaction. The model can reveal the specific steric or electronic interactions between the chiral ligand and the substrate in the transition state that favor the formation of one enantiomer over the other.

Emerging Research Directions and Future Perspectives

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing the synthesis of pharmaceutical intermediates. nih.gov For (1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol, future research is geared towards replacing traditional synthetic methods with more environmentally benign alternatives. Key areas of development include:

Biocatalysis: The use of enzymes, such as amine dehydrogenases or transaminases, offers a highly selective and sustainable route to chiral amino alcohols. frontiersin.orgmdpi.com Multi-enzyme cascades, starting from simple precursors, can produce enantiomerically pure amino alcohols under mild aqueous conditions, minimizing the need for harsh reagents and organic solvents. nih.gov For instance, engineered amine dehydrogenases have been successfully used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity (>99% ee). frontiersin.org